molecular formula C20H26N2O3 B6499741 N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-2-(4-methylphenoxy)acetamide CAS No. 953916-40-0

N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-2-(4-methylphenoxy)acetamide

Cat. No.: B6499741
CAS No.: 953916-40-0
M. Wt: 342.4 g/mol
InChI Key: CXVYFWJIOPGYLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-2-(4-methylphenoxy)acetamide, or NMP-4-MPA, is a synthetic compound that has been increasingly studied for its potential applications in scientific research. It has been used in a variety of experiments, ranging from drug development to biochemical research.

Scientific Research Applications

NMP-4-MPA has been used in a variety of scientific research applications, including drug development, biochemical research, and cell culture studies. It has been used to study the effects of various compounds on cell viability, as well as to study the effects of various compounds on cell proliferation and differentiation. It has also been used to study the effects of various compounds on gene expression and protein expression.

Mechanism of Action

NMP-4-MPA acts as an agonist at the G-protein-coupled receptor (GPCR) family, which is a type of receptor involved in signal transduction. It is thought to bind to the GPCR and activate it, which then results in a cascade of biochemical events that ultimately lead to the desired physiological effects.
Biochemical and Physiological Effects
NMP-4-MPA has been shown to have various biochemical and physiological effects. In cell culture studies, it has been shown to induce cell death in a variety of cell types, including cancer cells. It has also been shown to have anti-inflammatory and anti-proliferative effects. In addition, it has been shown to modulate the expression of various proteins, including transcription factors and enzymes.

Advantages and Limitations for Lab Experiments

NMP-4-MPA has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it has a relatively low toxicity. Additionally, it has a high affinity for GPCRs, which makes it useful in studies of signal transduction pathways. However, it is also limited in its ability to penetrate cell membranes, which can limit its effectiveness in some experiments.

Future Directions

There are several potential future directions for NMP-4-MPA research. One potential direction is to further explore the effects of NMP-4-MPA on gene expression and protein expression. Additionally, further research could be done to explore the effects of NMP-4-MPA on cell viability, proliferation, and differentiation. Additionally, further research could be done to explore the effects of NMP-4-MPA on signal transduction pathways. Finally, further research could be done to explore the potential therapeutic applications of NMP-4-MPA, such as in the treatment of cancer or inflammation.

Synthesis Methods

NMP-4-MPA can be synthesized via a two-step process that involves the reaction of 4-methylphenoxyacetamide with N-methylpiperidine in the presence of a base such as sodium hydroxide. The resulting compound is then reacted with furan-2-ylmethyl chloride in the presence of a base such as triethylamine. The final product is NMP-4-MPA.

Properties

IUPAC Name

N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3/c1-16-4-6-18(7-5-16)25-15-20(23)21-13-17-8-10-22(11-9-17)14-19-3-2-12-24-19/h2-7,12,17H,8-11,13-15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXVYFWJIOPGYLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NCC2CCN(CC2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.